molecular formula C11H11N5O2 B8299764 4-Allylamino-2-amino-6-nitroquinazoline

4-Allylamino-2-amino-6-nitroquinazoline

Cat. No.: B8299764
M. Wt: 245.24 g/mol
InChI Key: MANCFWILASQFLE-UHFFFAOYSA-N
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Description

4-Allylamino-2-amino-6-nitroquinazoline is a quinazoline derivative characterized by its unique substitution pattern: an allylamino group at position 4, an amino group at position 2, and a nitro group at position 4. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Modifications at specific positions on the quinazoline scaffold significantly influence biological activity, solubility, and binding affinity to molecular targets .

The synthesis of related quinazoline derivatives typically involves multi-step reactions, such as chlorination at position 4 followed by nucleophilic substitution with amines or other functional groups. For example, intermediate 4-chloro-6-methoxyquinazoline is synthesized using dimethylformamide (DMF) as a catalyst and reacted with brominated aniline derivatives under reflux conditions to introduce aryl/alkylamino groups .

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

6-nitro-4-N-prop-2-enylquinazoline-2,4-diamine

InChI

InChI=1S/C11H11N5O2/c1-2-5-13-10-8-6-7(16(17)18)3-4-9(8)14-11(12)15-10/h2-4,6H,1,5H2,(H3,12,13,14,15)

InChI Key

MANCFWILASQFLE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent types and positions. Below is a detailed comparison of 4-Allylamino-2-amino-6-nitroquinazoline with key analogues:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Position 4 Substituent Position 2 Substituent Position 6 Substituent Key Features/Applications
This compound Allylamino Amino Nitro Potential kinase inhibition; nitro group enhances electrophilicity
7-(2-Chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine 3-Bromophenylamino - Methoxy Anticancer activity via EGFR inhibition; bromine improves lipophilicity
3-(7-(2-Chloroethoxy)-6-methoxyquinazolin-4-amino)benzonitrile Benzonitrile-linked - Methoxy Enhanced cytotoxicity due to electron-deficient nitrile group
4-Aminobenzamide derivatives Benzamide - Variable PARP or kinase inhibitors; amide groups improve solubility

Key Findings:

Substituent Effects on Bioactivity: The allylamino group at position 4 in the target compound may confer flexibility in binding to hydrophobic pockets of kinases, contrasting with rigid aryl groups (e.g., 3-bromophenyl in compound 7a) that prioritize steric complementarity . The nitro group at position 6 distinguishes this compound from methoxy- or chloro-substituted analogues (e.g., compounds 6–8 in ).

Synthetic Pathways: Unlike derivatives synthesized via nucleophilic substitution of 4-chloroquinazolines (e.g., compounds 7a–7d in ), the allylamino group in the target compound may require specialized amines or palladium-catalyzed coupling for introduction. The nitro group is typically introduced early in synthesis via nitration reactions, whereas methoxy or chloroethoxy groups are added through alkylation or etherification .

Physicochemical Properties: The nitro group reduces solubility compared to methoxy or amino groups but may improve membrane permeability due to increased lipophilicity.

Research Implications and Limitations

Comparative analysis relies on extrapolation from structurally related quinazolines. For example:

  • Anticancer Activity : Derivatives like 7a–7d exhibit cytotoxicity via EGFR inhibition, but the nitro group’s role in redox cycling or DNA damage remains speculative without empirical data .
  • Enzymatic Selectivity: Substrate analogues in (e.g., 4-nitrobenzylamine) highlight nitro-aromatic compounds as inhibitors of aminotransferases or oxidoreductases, suggesting possible off-target effects for nitro-substituted quinazolines .

Further studies are required to validate the target compound’s mechanism of action and optimize its substituent pattern for therapeutic applications.

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